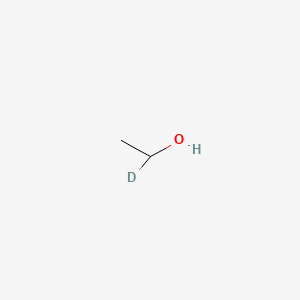
YTTERBIUM(III) CHLORIDE HEXAHYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium(III) chloride hexahydrate is a white crystalline solid . It is used as a precursor to synthesize nanomaterials and as a catalyst in various organic transformations .
Synthesis Analysis
Ytterbium(III) chloride hexahydrate can be synthesized by combining ytterbium(III) chloride hexahydrate (1 mmol) and benzene-1,4-dicarboxylic acid (1.5 mmol) with stirring with 2.5 mL deionised water and 2.5 mL N,N-dimethylformamide (DMF). The mixture is sealed in a 20 mL Teflon-lined steel autoclave and heated at 100 °C for 20 hours .Molecular Structure Analysis
The linear formula of Ytterbium(III) chloride hexahydrate is YbCl3 · 6H2O . Its molecular weight is 387.49 .Chemical Reactions Analysis
Ytterbium(III) chloride reacts with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides . It can also be used in applications such as rare earth doping of yttrium oxide (Y2O3) nanoparticles for the development of fluorescent materials .Physical And Chemical Properties Analysis
Ytterbium(III) chloride hexahydrate is a green orthorhombic crystal . It is deliquescent and has a relative density of 2.58 . When heated to 180°C, it loses crystal water and becomes anhydrous .Scientific Research Applications
1. Rare Earth Doping of Yttrium Oxide (Y2O3) Nanoparticles Ytterbium(III) Chloride Hexahydrate can be used for the rare earth doping of Yttrium Oxide (Y2O3) nanoparticles . This process is crucial for the development of fluorescent materials . The Ytterbium ions, when introduced into the Yttrium Oxide lattice, can alter the optical properties of the material, making it suitable for use in various optical devices and sensors .
2. Doping of Yttrium Fluoride (YF3) Nanoparticles Another significant application of Ytterbium(III) Chloride Hexahydrate is in the doping of Yttrium Fluoride (YF3) nanoparticles . This is particularly useful for potential usage in 3D displays, photovoltaics, and drug delivery . The Ytterbium ions can enhance the luminescent properties of the Yttrium Fluoride nanoparticles, making them ideal for use in these applications .
Synthesis of Ytterbium Oxide Nanodiscs
Ytterbium(III) Chloride Hexahydrate can be used as a precursor to synthesize ytterbium oxide nanodiscs . These nanodiscs can be used to fabricate white LEDs , providing a more energy-efficient lighting solution .
Preparation of Upconversion Nanoparticles
Ytterbium(III) Chloride Hexahydrate can also be used to prepare NaYF4:Yb/Ho/Mn upconversion nanoparticles . These nanoparticles exhibit good luminescent intensity and have potential biomedical applications . They can be used in bioimaging, biosensing, and targeted drug delivery .
Catalyst in Organic Transformations
Ytterbium(III) Chloride Hexahydrate can act as a catalyst in various organic transformations . Its high reactivity and selectivity make it an excellent choice for a variety of organic synthesis reactions .
Production of High-Purity Salts
Ytterbium(III) Chloride Hexahydrate is used in the production of high-purity salts . These salts are essential in various industries, including electronics, ceramics, and glass manufacturing .
Mechanism of Action
Target of Action
Ytterbium(III) Chloride Hexahydrate primarily targets the nanoparticles of yttrium oxide (Y2O3) and yttrium fluoride (YF3) . It is used as a dopant in these nanoparticles, which means it is incorporated into their structure to modify their properties .
Mode of Action
The compound interacts with its targets by doping them. Doping is a process where an impurity (in this case, Ytterbium(III) Chloride Hexahydrate) is added to a semiconductor to change its properties. The doping of yttrium oxide and yttrium fluoride nanoparticles with Ytterbium(III) Chloride Hexahydrate leads to the development of new materials with unique properties .
Biochemical Pathways
It is known that the compound plays a role in the synthesis offluorescent materials and materials used in 3D displays, photovoltaics, and drug delivery .
Pharmacokinetics
Given its use in the synthesis of nanomaterials, it is likely that its bioavailability is highly dependent on the specific context of its use .
Result of Action
The doping of yttrium oxide and yttrium fluoride nanoparticles with Ytterbium(III) Chloride Hexahydrate results in the creation of new materials with unique properties . These materials have potential applications in the development of fluorescent materials, 3D displays, photovoltaics, and drug delivery systems .
Safety and Hazards
Future Directions
Ytterbium(III) chloride hexahydrate can be used in applications such as rare earth doping of yttrium oxide (Y2O3) nanoparticles for the development of fluorescent materials . It can also be used for doping yttrium fluoride (YF3) nanoparticles for potential usage in 3D displays, photovoltaics, and drug delivery .
properties
| { "Design of the Synthesis Pathway": "The synthesis of ytterbium(III) chloride hexahydrate can be achieved through a precipitation reaction between ytterbium(III) nitrate and hydrochloric acid in the presence of water.", "Starting Materials": [ "Ytterbium(III) nitrate", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve ytterbium(III) nitrate in water to form a clear solution", "Slowly add hydrochloric acid to the solution while stirring", "A white precipitate of ytterbium(III) chloride will form", "Continue stirring for several hours to ensure complete precipitation", "Filter the precipitate and wash with water to remove any impurities", "Dry the precipitate to obtain ytterbium(III) chloride hexahydrate" ] } | |
CAS RN |
10035-01-5 |
Product Name |
YTTERBIUM(III) CHLORIDE HEXAHYDRATE |
Molecular Formula |
Cl3H12O6Yb |
Molecular Weight |
387.49 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)
![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)

![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)
![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)

